molecular formula C11H15NO3 B11892018 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol CAS No. 736879-20-2

6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol

Cat. No.: B11892018
CAS No.: 736879-20-2
M. Wt: 209.24 g/mol
InChI Key: STNWBAWKYUYQPQ-UHFFFAOYSA-N
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Description

6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves multi-step organic reactions. One common method includes the reduction of corresponding nitro compounds followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.

    Reduction: Amino groups can be reduced to form corresponding amines.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce amines.

Scientific Research Applications

6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-6-deoxy-α-L-sorbofuranose: Shares similar functional groups but differs in its overall structure and applications.

    6-Amino-6-deoxy-β-cyclodextrin: Another compound with an amino group, used in different contexts such as drug delivery.

Uniqueness

6-Amino-6-(hydroxymethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

736879-20-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

7-amino-7-(hydroxymethyl)-6,8-dihydro-5H-naphthalene-2,3-diol

InChI

InChI=1S/C11H15NO3/c12-11(6-13)2-1-7-3-9(14)10(15)4-8(7)5-11/h3-4,13-15H,1-2,5-6,12H2

InChI Key

STNWBAWKYUYQPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC(=C(C=C21)O)O)(CO)N

Origin of Product

United States

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